molecular formula C11H10 B1208814 5H-benzocycloheptene CAS No. 264-09-5

5H-benzocycloheptene

Cat. No. B1208814
CAS RN: 264-09-5
M. Wt: 142.2 g/mol
InChI Key: XHVULKQHRQZNMW-UHFFFAOYSA-N
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Description

5H-benzocycloheptene is a benzocycloheptene.

Scientific Research Applications

Photochemical Reactions

Kobayashi et al. (1983) studied the photochemical reaction of 5-cyano-5H-benzocycloheptene in various solvents, revealing complex solvent effects and a conformational equilibrium between exo- and endo-forms. This research contributes to understanding the photochemistry of benzocycloheptenes (Kobayashi, Takatoku, Kato, & Miwa, 1983).

Conformational Analysis

In 1979, Kamada and Yamamoto analyzed the 1H-NMR spectra of 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalene and its derivatives to study conformational properties, which are crucial in chemical synthesis and understanding molecular interactions (Kamada & Yamamoto, 1979).

Synthetic Chemistry

Konda, Reguri, and Kagg (2014) explored synthetic applications of benzocycloheptene-5-one derivatives, emphasizing their potential in pharmaceutical and biological contexts (Konda, Reguri, & Kagg, 2014).

Bacterial Metabolism

Boyd et al. (1990) studied the bacterial metabolism of 6,7-dihydro-5H-benzocycloheptene by Pseudomonas putida, revealing the synthesis and stereochemistry of its metabolites. This research is significant in environmental chemistry and biodegradation studies (Boyd et al., 1990).

Estrogen Receptor Binding

McCague et al. (1986) synthesized a compound related to 5H-benzocycloheptene and studied its binding to estrogen receptors, contributing to medical chemistry and drug design (McCague, Kuroda, Leclercq, & Stoessel, 1986).

Anticancer Agent Synthesis

Behbehani et al. (2020) developed a methodology for synthesizing benzocyclohepten derivatives with potential as anticancer agents, showcasing the compound's relevance in pharmaceutical research (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

properties

CAS RN

264-09-5

Product Name

5H-benzocycloheptene

Molecular Formula

C11H10

Molecular Weight

142.2 g/mol

IUPAC Name

9H-benzo[7]annulene

InChI

InChI=1S/C11H10/c1-2-6-10-8-4-5-9-11(10)7-3-1/h1-6,8-9H,7H2

InChI Key

XHVULKQHRQZNMW-UHFFFAOYSA-N

SMILES

C1C=CC=CC2=CC=CC=C21

Canonical SMILES

C1C=CC=CC2=CC=CC=C21

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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